An In-depth Technical Guide to Ethyl 4-amino-6-chloronicotinate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 4-amino-6-chloronicotinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-6-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a chloro substituent, and an ethyl ester on a pyridine core, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of the fundamental basic properties of Ethyl 4-amino-6-chloronicotinate, including its synthesis, purification, and detailed characterization. We will delve into its physicochemical properties, spectroscopic profile, and explore its reactivity and potential applications as a key intermediate in the development of novel therapeutic agents.
Chemical Identity and Physical Properties
Ethyl 4-amino-6-chloronicotinate is a solid at room temperature, with its key identifiers and physical properties summarized in the table below. The presence of both a hydrogen bond donor (amino group) and acceptors (ester carbonyl, pyridine nitrogen), along with a lipophilic chlorine atom, imparts a unique solubility profile.
| Property | Value | Source/Comment |
| CAS Number | 380626-81-3 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 200.62 g/mol | [2] |
| IUPAC Name | ethyl 4-amino-6-chloropyridine-3-carboxylate | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 335.8±37.0 °C | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |
| Solubility | Soluble in methanol and likely other polar organic solvents. | Inferred from related compounds[4] |
Synthesis and Purification
A robust and scalable synthesis of Ethyl 4-amino-6-chloronicotinate is crucial for its application in research and development. A plausible and documented synthetic route commences from the readily available Ethyl 4,6-dichloronicotinate. This transformation involves a selective nucleophilic aromatic substitution at the C4 position, followed by a deprotection step.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Caption: Synthetic workflow for Ethyl 4-amino-6-chloronicotinate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate
This initial step involves the selective amination at the more reactive C4 position of the dichlorinated pyridine ring. The C4 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group. The 4-methoxybenzyl group serves as a protecting group for the amine.
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To a solution of Ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 4-methoxybenzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
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Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
Step 2: Synthesis of Ethyl 4-amino-6-chloronicotinate
The final step is the deprotection of the 4-methoxybenzyl group to unveil the primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this cleavage.
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Dissolve the purified Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate (1.0 eq) in trifluoroacetic acid.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield the crude Ethyl 4-amino-6-chloronicotinate.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for Ethyl 4-amino-6-chloronicotinate, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the amino protons, and the aromatic protons on the pyridine ring.
Caption: Predicted ¹H NMR chemical shifts for Ethyl 4-amino-6-chloronicotinate.
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Aromatic Protons: Two singlets are expected for the protons on the pyridine ring. The proton at the C2 position (H-2) will be downfield due to the deshielding effect of the adjacent nitrogen and ester group. The proton at the C5 position (H-5) will be more upfield.
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Amino Protons: A broad singlet for the amino protons, the chemical shift of which can be concentration and solvent dependent.
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Ethyl Ester Protons: A quartet for the methylene protons and a triplet for the methyl protons, showing the characteristic coupling pattern.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | 165-170 | Typical range for an ester carbonyl. |
| C4 (C-NH₂) | 150-155 | Attached to an electron-donating amino group. |
| C6 (C-Cl) | 145-150 | Attached to an electron-withdrawing chlorine atom. |
| C2 | 140-145 | Adjacent to the ring nitrogen and ester group. |
| C5 | 105-110 | Shielded by the amino group. |
| C3 | 100-105 | Attached to the ester group. |
| -OCH₂CH₃ | 60-65 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | 14-15 | Methyl carbon of the ethyl ester. |
IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
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N-H Stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
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C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.
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C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (Predicted)
Electron impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak (M⁺ and M+2). Common fragmentation pathways would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the chlorine atom.
Chemical Reactivity and Applications
Ethyl 4-amino-6-chloronicotinate is a valuable intermediate due to the differential reactivity of its functional groups.
Reactivity Profile
Caption: Key reaction sites on Ethyl 4-amino-6-chloronicotinate.
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Amino Group: The primary amino group can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization followed by substitution.
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Chloro Group: The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. It can also participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively.
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Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reaction with amines, or reduced to a primary alcohol.
Applications in Drug Discovery
The substituted pyridine scaffold is a common motif in many biologically active compounds. Ethyl 4-amino-6-chloronicotinate serves as a key starting material for the synthesis of compounds targeting a range of biological pathways. Derivatives of 4-aminonicotinic acid are being explored for their potential in treating cardiovascular and cerebrovascular diseases[5]. Furthermore, chloropyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals[1][5]. The ability to selectively modify the three functional groups of Ethyl 4-amino-6-chloronicotinate allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.
Analytical Methods
Standard analytical techniques are employed for the quality control of Ethyl 4-amino-6-chloronicotinate.
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Chromatography: High-performance liquid chromatography (HPLC) with UV detection is a suitable method for assessing purity. Gas chromatography (GC) can also be used, particularly for monitoring reaction progress.
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Spectroscopy: NMR and IR spectroscopy are essential for structural confirmation and identification.
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Melting Point: The melting point is a key indicator of purity for this solid compound.
Safety and Handling
While a specific material safety data sheet (MSDS) for Ethyl 4-amino-6-chloronicotinate is not widely available, based on its structure and data for related compounds, it should be handled with care.
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Hazards: Likely to be harmful if swallowed (GHS07)[1]. May cause skin and eye irritation.
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation[1].
Conclusion
Ethyl 4-amino-6-chloronicotinate is a highly functionalized pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactivity at three distinct positions allows for the strategic and controlled synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development.
References
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Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]
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ResearchGate. (2015). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
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AccelaChem. (n.d.). 380626-81-3,Ethyl 4-Amino-6-chloronicotinate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 6-chloronicotinate. Retrieved from [Link]
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MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]
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